molecular formula C17H20IN B14150803 (9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide CAS No. 88754-45-4

(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide

Cat. No.: B14150803
CAS No.: 88754-45-4
M. Wt: 365.25 g/mol
InChI Key: SYEXONHBMLEBSE-UHFFFAOYSA-M
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Description

(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound derived from fluorene. It is known for its unique structural properties, which make it useful in various chemical and biological applications. The compound is characterized by the presence of a fluorene moiety attached to a trimethylammonium group, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of (9H-Fluoren-9-yl)methanamine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

  • Dissolve (9H-Fluoren-9-yl)methanamine in acetonitrile.
  • Add an excess of methyl iodide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent, such as diethyl ether.
  • Filter and wash the precipitate to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Oxidation Reactions: The fluorene moiety can undergo oxidation to form fluorenone derivatives.

    Reduction Reactions: The compound can be reduced to form different fluorene-based derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and amines. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted fluorene derivatives with various functional groups.

    Oxidation Reactions: Major products are fluorenone derivatives.

    Reduction Reactions: Reduced fluorene derivatives are formed.

Scientific Research Applications

(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various fluorene-based compounds and materials.

    Biology: Employed in the study of biological membranes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the fluorene moiety can intercalate into DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methanamine
  • (9H-Fluoren-9-yl)methanol
  • (9H-Fluoren-9-yl)methyl chloride

Uniqueness

(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Unlike its analogs, this compound exhibits higher solubility in polar solvents and enhanced biological activity, making it suitable for a broader range of applications.

Properties

CAS No.

88754-45-4

Molecular Formula

C17H20IN

Molecular Weight

365.25 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C17H20N.HI/c1-18(2,3)12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17;/h4-11,17H,12H2,1-3H3;1H/q+1;/p-1

InChI Key

SYEXONHBMLEBSE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1C2=CC=CC=C2C3=CC=CC=C13.[I-]

Origin of Product

United States

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